Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a chloro substituent at the 5-position, an oxo group at the 2-position, and an ethyl ester group at the 3-carboxylate position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context[4][4].
Comparison with Similar Compounds
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Chloro-N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Comparison: Ethyl 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloro group at the 5-position can influence the compound’s ability to undergo substitution reactions, while the ethyl ester group can affect its solubility and bioavailability .
Properties
Molecular Formula |
C12H12ClNO3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-5,8H,2,6H2,1H3,(H,14,15) |
InChI Key |
KQPPESIIEAGQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
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